![molecular formula C22H21N5O3S B2745811 Ethyl 4-({[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate CAS No. 1189703-35-2](/img/structure/B2745811.png)
Ethyl 4-({[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-({[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate is a useful research compound. Its molecular formula is C22H21N5O3S and its molecular weight is 435.5. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-({[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-({[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Adenosine Receptor Antagonism and Potential Antidepressant Effects
- A novel class of compounds, including 4-amino[1,2,4]triazolo[4,3-a]quinoxalines, has been identified for their potent adenosine receptor antagonism. These compounds have shown therapeutic potential as rapid-acting antidepressants, based on their ability to reduce immobility in Porsolt's behavioral despair model in rats. The structure-activity relationship (SAR) studies indicate that optimal activity is associated with certain substituents in specific positions on the quinoxaline structure, suggesting a potential framework for designing novel antidepressants (Sarges et al., 1990).
Antimicrobial Properties
- Triazoloquinolines and related structures have been explored for their antimicrobial properties. For instance, derivatives of 1,2,3-triazolo[4,5-h]quinolines have shown selective activity against Escherichia coli, indicating their potential as anti-infectives for the urinary tract (Sanna et al., 1990). Additionally, compounds with triazoloquinoxaline moieties have been synthesized and evaluated for their antibacterial and antifungal activities, suggesting their utility in developing new antimicrobial agents (Hassan, 2013).
Heterocyclic Chemistry and Synthetic Applications
- Research into the synthesis and characterization of triazoloquinoxalines and their derivatives has expanded the toolbox of heterocyclic chemistry. These compounds serve as versatile intermediates for generating a wide array of heterocyclic structures with potential pharmacological activities. The synthetic methodologies often involve cyclization reactions, showcasing the chemical versatility of triazoloquinoxaline scaffolds (Fathalla, 2015).
Novel Pharmacological Targets
- Derivatives of triazoloquinoxalines have been identified as potent and selective antagonists for the human A3 adenosine receptor (hA3 AR). This discovery is significant for drug development, as hA3 AR plays a critical role in various physiological and pathological processes. The research highlights the importance of substituents on the pharmacological activity of these compounds, offering insights for designing selective hA3 AR antagonists (Lenzi et al., 2006).
Mécanisme D'action
Target of Action
Compounds with a similar [1,2,4]triazolo[4,3-a]quinoxaline structure have been reported to exhibit antiviral and antimicrobial activities . These compounds are known to interact with a variety of enzymes and receptors in the biological system .
Mode of Action
It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Biochemical Pathways
Compounds with a similar [1,2,4]triazolo[4,3-a]quinoxaline structure have been reported to exhibit antiviral and antimicrobial activities, suggesting that they may interfere with the biochemical pathways of viruses and bacteria .
Result of Action
It is known that compounds with a similar [1,2,4]triazolo[4,3-a]quinoxaline structure have shown promising antiviral activity, reducing the number of plaques in a plaque-reduction assay .
Action Environment
It is known that the biological activity of similar compounds can be influenced by various factors, including the presence of other compounds, the ph of the environment, and the temperature .
Propriétés
IUPAC Name |
ethyl 4-[[2-[(1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3S/c1-3-18-25-26-20-21(24-16-7-5-6-8-17(16)27(18)20)31-13-19(28)23-15-11-9-14(10-12-15)22(29)30-4-2/h5-12H,3-4,13H2,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPDLJXOWNCOHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamido]benzoate |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.